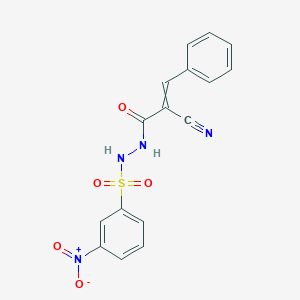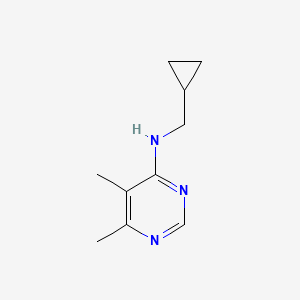
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidin-amine derivatives often involves cyclization reactions, nucleophilic substitutions, and condensation processes. For example, compounds similar to N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine can be synthesized through reactions involving intermediates like ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, followed by cyclization and condensation reactions in the presence of catalysts like Ni(NO3)2 or through reductive amination reactions in the presence of sodium cyanoborohydride (Liang Fu-b, 2014); (Lionel Cheruzel et al., 2011).
Molecular Structure Analysis
The crystal structure of similar compounds reveals that they can form inversion dimers via pairs of N—H⋯N hydrogen bonds and are packed into layers by π-stacking interactions between the aromatic systems of neighbouring molecules. This structural feature is crucial for understanding the compound's interactions and properties (H. Repich et al., 2017).
Chemical Reactions and Properties
Pyrimidin-amine derivatives participate in various chemical reactions, including aminolysis, where the reaction's efficiency depends on the steric accessibility of the amino group and the reaction medium's dielectric permittivity (I. Novakov et al., 2017). These compounds can also undergo nucleophilic substitution reactions, forming new bonds and structures essential for developing pharmacologically active molecules.
Wissenschaftliche Forschungsanwendungen
Biological Activity Exploration The derivatives of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine have been explored for their biological activities, including antimicrobial and insecticidal potentials. Research involving the synthesis of pyrimidine linked pyrazole heterocyclics highlighted their effectiveness against certain microorganisms and pests. This exploration is crucial for developing new compounds with specific biological activities, potentially leading to the discovery of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antifungal Applications Compounds derived from N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine have shown significant antifungal effects against certain types of fungi. The synthesis and biological evaluation of these derivatives against fungi like Aspergillus terreus and Aspergillus niger demonstrate their potential as antifungal agents. This research contributes to the ongoing search for more effective and targeted antifungal treatments (Jafar et al., 2017).
Antitumor and Anticancer Properties N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine derivatives have been investigated for their antitumor and anticancer properties. Research focusing on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, for example, has indicated potential cytotoxic activity against various cancer cell lines. These studies are pivotal for the development of new chemotherapeutic agents and for understanding the structure-activity relationships that underpin anticancer efficacy (Noolvi et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-8(2)12-6-13-10(7)11-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXEIOYVGYBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

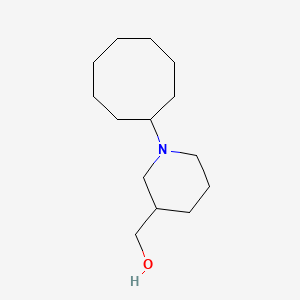
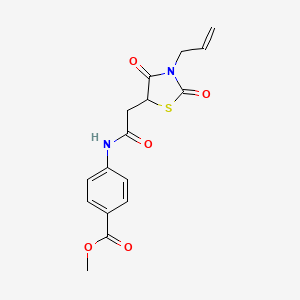
![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)
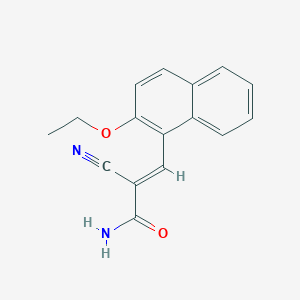
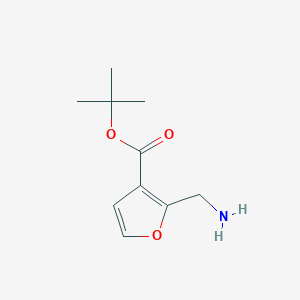

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

